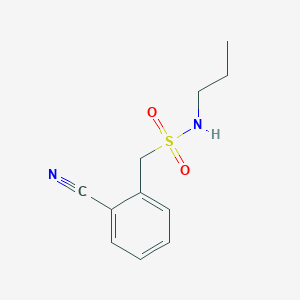

1-(2-cyanophenyl)-N-propylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-cyanophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanophenyl group attached to a propylmethanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The cyanophenyl group adds a unique aspect to this compound, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-propylmethanesulfonamide typically involves the reaction of 2-cyanobenzylamine with a suitable sulfonyl chloride derivative. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-cyanobenzylamine.

Sulfonylation Reaction: 2-cyanobenzylamine is reacted with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 1-(2-cyanophenyl)-N-propylmethanesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfonic acids, sulfoxides |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Amines or thiols with a base | Substituted sulfonamides |

Biology

- Enzyme Inhibition Studies : The compound is being investigated for its potential as an enzyme inhibitor. Its structural similarity to known inhibitors allows for exploration in biochemical assays targeting specific enzymes.

- Ligand Development : It has potential applications as a ligand in receptor-binding studies, particularly involving AMPA receptors due to its structural features.

Medicine

- Antimicrobial Properties : As a member of the sulfonamide class, this compound is explored for its antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting neurological conditions through modulation of glutamatergic signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential clinical applications in treating infections.

- Neuropharmacology Research : Another study focused on the compound's effects on neuronal excitability by acting as an AMPA receptor antagonist. Findings demonstrated reduced neuronal firing rates, indicating its potential use in managing excitatory neurotransmission disorders.

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the cyanophenyl group may enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

2-cyanopyridine derivatives: These compounds also contain a cyanophenyl group and exhibit similar chemical reactivity.

Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide moiety and are known for their antimicrobial properties.

Uniqueness

1-(2-cyanophenyl)-N-propylmethanesulfonamide is unique due to the combination of the cyanophenyl and sulfonamide groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(2-cyanophenyl)-N-propylmethanesulfonamide is an organic compound belonging to the sulfonamide class, which is recognized for its diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound exhibits significant biological activity, primarily through its potential role as an AMPA receptor antagonist. This article delves into the biological mechanisms, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a cyanophenyl group attached to a propylmethanesulfonamide moiety. The sulfonamide group is known for its ability to interact with various biological targets, while the cyanophenyl moiety may enhance its chemical reactivity and biological interactions.

Target Interaction

This compound is structurally similar to Perampanel, a known AMPA receptor antagonist. Its mechanism of action involves:

- Binding to AMPA Receptors : The compound likely binds non-competitively to AMPA receptors, inhibiting glutamate's action, which is crucial for excitatory neurotransmission in the brain.

- Impact on Glutamatergic Signaling : By inhibiting AMPA receptors, it disrupts the normal influx of positive ions into neurons, leading to reduced neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be metabolized similarly to other sulfonamides through hepatic pathways. Further studies are needed to elucidate its specific metabolic pathways and half-life.

Case Studies and Research Findings

Recent studies have explored compounds with similar structures for their biological activities:

- Study on Antitubercular Activity : A related compound demonstrated moderate activity against Mycobacterium tuberculosis (Mtb) in various media conditions, emphasizing the importance of structural features in determining efficacy . This highlights the potential for further exploration of this compound in treating tuberculosis.

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications in the sulfonamide group can significantly affect biological activity. For instance, replacing functional groups or altering the sulfonamide nitrogen can lead to variations in potency against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide | Antimicrobial | Widely used antibiotic |

| Perampanel | AMPA Receptor Antagonist | Neurological disorders | Non-competitive antagonist |

| 2-Cyanopyridine Derivatives | Heterocyclic Compound | Various biological activities | Similar reactivity due to cyanophenyl group |

Properties

IUPAC Name |

1-(2-cyanophenyl)-N-propylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZFCSFHAJGGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.